molecular formula C26H28N4O5 B2693267 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 941977-36-2

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2693267
CAS RN: 941977-36-2
M. Wt: 476.533
InChI Key: CMODMNVEANXXGN-UHFFFAOYSA-N
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Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Pyrazole-acetamide derivatives and similar compounds have been synthesized and evaluated for their potential antimicrobial and anticonvulsant activities. For example, the design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents have been reported (Aly, Saleh, & Elhady, 2011). These compounds were tested against various microorganisms, exhibiting promising biological activities.

Material Science and Optical Properties

In the realm of material science, certain acetamides have been investigated for their nonlinear optical properties, which are critical for applications in photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017). This research highlights the potential of these compounds in advancing technologies reliant on optical materials.

Coordination Chemistry and Antioxidant Activity

The coordination chemistry of pyrazole-acetamide derivatives has also been explored, with studies on their self-assembly processes and antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, underscoring their potential in oxidative stress-related applications (Chkirate et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide, which is then coupled with 2-bromoacetyl bromide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "3,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "bromine", "sodium hydroxide", "acetic acid", "2-bromoacetyl bromide" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide", "a. Condensation of 4-butoxyaniline and 3,5-dimethoxybenzaldehyde in ethanol with catalytic amount of acetic acid to form 3,5-dimethoxy-N-(4-butoxyphenyl)benzamide", "b. Cyclization of 3,5-dimethoxy-N-(4-butoxyphenyl)benzamide with ethyl acetoacetate and hydrazine hydrate in ethanol to form 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide", "Step 2: Coupling of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide with 2-bromoacetyl bromide", "a. Bromination of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide with bromine and sodium hydroxide in acetic acid to form 2-(2-(4-butoxyphenyl)-4-bromopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide", "b. Coupling of 2-(2-(4-butoxyphenyl)-4-bromopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide with 2-bromoacetyl bromide in DMF with potassium carbonate as base to form the final product 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide" ] }

CAS RN

941977-36-2

Molecular Formula

C26H28N4O5

Molecular Weight

476.533

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H28N4O5/c1-4-5-12-35-20-8-6-18(7-9-20)23-16-24-26(32)29(10-11-30(24)28-23)17-25(31)27-19-13-21(33-2)15-22(14-19)34-3/h6-11,13-16H,4-5,12,17H2,1-3H3,(H,27,31)

InChI Key

CMODMNVEANXXGN-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC

solubility

not available

Origin of Product

United States

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